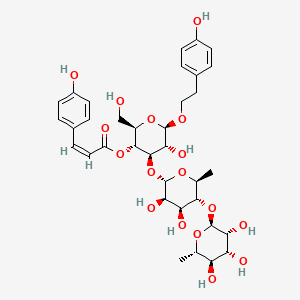

cis-Ligupurpuroside B

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7-/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-ZJMCPLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C\C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to cis-Ligupurpuroside B

This technical guide provides a comprehensive overview of the chemical structure, biochemical activity, and relevant experimental protocols for this compound, a phenylethanoid glycoside of interest for its potential biological activities.

Chemical Structure

This compound is a complex glycoside with the molecular formula C35H46O17 and a molecular weight of 738.73 g/mol .[1]

IUPAC Name: [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]

SMILES (Simplified Molecular-Input Line-Entry System):

Biochemical Activity

This compound has been identified as an inhibitor of the enzyme trypsin.[3] Studies have shown that it can bind to trypsin and modulate its activity. However, it exhibited no protective effect on human LDL from Cu2+-mediated oxidation.

Quantitative Data: Trypsin Binding Affinity

The binding affinity of this compound to trypsin has been quantified by determining the binding constants (Ka) at different temperatures. This interaction follows a static quenching mechanism.[3]

| Temperature (K) | Binding Constant (Ka) (L mol-1) |

| 288 | 1.7841 x 10^4 |

| 298 | 1.6251 x 10^4 |

| 308 | 1.5483 x 10^4 |

Table 1: Binding constants of this compound with trypsin at different temperatures.[3]

Experimental Protocols

Trypsin Inhibition Assay

This protocol outlines a general method for determining the trypsin inhibitory activity of this compound, based on established spectrophotometric assays.

Principle:

The inhibitory effect of this compound on trypsin activity is measured by monitoring the hydrolysis of a synthetic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), by trypsin. The rate of BAEE hydrolysis, which results in an increase in absorbance at 253 nm, is measured in the presence and absence of the inhibitor.

Materials and Reagents:

-

Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

-

This compound solution (of varying concentrations)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in phosphate buffer)

-

Phosphate buffer (e.g., 67 mM, pH 7.6)

-

Spectrophotometer capable of measuring absorbance at 253 nm

-

Cuvettes

Procedure:

-

Preparation of Reaction Mixtures:

-

Control: In a test tube, mix the trypsin solution with the phosphate buffer.

-

Test: In separate test tubes, mix the trypsin solution, phosphate buffer, and varying concentrations of the this compound solution.

-

Incubate all tubes at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

-

Enzymatic Reaction:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C) and set the wavelength to 253 nm.

-

Transfer the BAEE substrate solution to a cuvette and place it in the spectrophotometer to establish a blank rate.

-

To initiate the reaction, add an aliquot of the control or test mixture to the cuvette containing the substrate.

-

Immediately mix by inversion.

-

-

Data Acquisition:

-

Record the increase in absorbance at 253 nm over a period of time (e.g., 3-5 minutes).

-

Determine the initial linear rate of the reaction (ΔA253/minute) for both the control and the test samples.

-

-

Calculation of Inhibition:

-

The percentage of trypsin inhibition can be calculated using the following formula:

where Rate_control is the reaction rate in the absence of the inhibitor and Rate_test is the reaction rate in the presence of this compound.

-

Visualizations

Biosynthesis Pathway of Ligupurpuroside B

The following diagram illustrates the enzymatic steps involved in the biosynthesis of Ligupurpuroside B.

Caption: Biosynthesis of this compound.

Experimental Workflow for Trypsin Inhibition Assay

This diagram outlines the key steps in the experimental workflow for assessing the trypsin inhibitory activity of this compound.

Caption: Workflow for Trypsin Inhibition Assay.

References

Unveiling cis-Ligupurpuroside B: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources and isolation methodologies for cis-Ligupurpuroside B, a phenylethanoid glycoside of interest for its potential biological activities. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and a visual representation of the isolation workflow.

Natural Abundance of this compound

This compound has been identified and isolated from multiple species within the Ligustrum genus, commonly known as privets. The primary sources documented in scientific literature are the leaves of Ligustrum robustum and Ligustrum purpurascens. These plants, used in traditional Chinese medicine, particularly in the preparation of "Ku-Ding-Cha," a bitter tea, are rich sources of various phenylethanoid glycosides.

Quantitative analysis has revealed the concentration of this compound in these natural sources. The table below summarizes the reported yields from different plant materials.

| Plant Species | Plant Part | Starting Material (Dry Weight) | Yield of this compound | Reference |

| Ligustrum robustum | Leaves | 7.0 kg | 15.8 mg | [1] |

| Ligustrum purpurascens | Leaves | Not specified | Identified as a constituent | [2][3] |

A Detailed Protocol for the Isolation of this compound from Ligustrum robustum

The following protocol is a detailed methodology for the extraction and purification of this compound from the leaves of Ligustrum robustum.[1] This multi-step process involves initial solvent extraction followed by a series of chromatographic separations to achieve a purified compound.

Plant Material Preparation and Extraction

-

Freshly gathered leaves of Ligustrum robustum are first processed by agitation and baking at 120°C for 50 minutes.

-

The dried leaves are then pulverized into a raw powder.

-

The powdered plant material (7.0 kg) is extracted with 70% ethanol (28 L) under reflux for 2 hours in a multi-function extractor.

-

The resulting ethanol extract is percolated and concentrated under reduced pressure (in vacuo) to yield a paste (2.2 kg).

Pre-purification and Chlorophyll Removal

-

The crude paste is dissolved in 3 L of 95% ethanol.

-

To precipitate the chlorophyll, 3 L of purified water is infused into the ethanol solution.

-

Following percolation to remove the precipitated chlorophyll, the filtrate is concentrated in vacuo to obtain a residue of 1.0 kg.

Chromatographic Fractionation and Purification

The residue undergoes a series of chromatographic steps to isolate and purify this compound:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The 1.0 kg residue is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of dichloromethane-methanol (CH2Cl2-MeOH) ranging from 10:0 to 0:10.

-

This initial fractionation yields four main fractions (Fr. I - IV).

-

-

Further Purification of Fraction II:

-

Fraction II (145 g), which contains this compound, is repeatedly subjected to column chromatography on silica gel. Elution is performed with either a CH2Cl2-MeOH-H2O (200:10:1 to 80:20:2) or an ethyl acetate-methanol-water (EtOAc-MeOH-H2O; 100:4:2 to 100:6:2) solvent system.

-

The resulting fractions are further separated on a polyamide column using an ethanol-water (EtOH-H2O) gradient (1:9 to 6:4) and an MCI column with a methanol-water (MeOH-H2O) gradient (3:7 to 8:2).

-

Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) with a MeOH-H2O gradient (40:60 to 65:35) and another round of silica gel column chromatography (EtOAc-MeOH-H2O; 100:4:2 to 100:6:2), or by recrystallization in 70% methanol.

-

This comprehensive purification process yields 15.8 mg of this compound.

-

Visualizing the Isolation Workflow

The following diagram, generated using the DOT language, illustrates the key stages in the isolation of this compound from Ligustrum robustum.

Biosynthesis of Ligupurpuroside B

Research into the biosynthesis of ligupurpuroside B in Ligustrum robustum has identified key enzymatic steps.[4] The process involves the action of specific glycosyltransferases. UGT85AF8 initiates the pathway by converting tyrosol to salidroside. Subsequently, UGT79G7 and UGT79A19 sequentially act to convert osmanthuside A into ligupurpuroside B.[4] Understanding this biosynthetic pathway may open avenues for synthetic biology approaches to produce this and related compounds.

The following diagram outlines the enzymatic steps in the biosynthesis of ligupurpuroside B.

References

An In-depth Technical Guide to the Biosynthesis of cis-Ligupurpuroside B in Ligustrum robustum

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Ligupurpuroside B is a notable phenylethanoid glycoside found in Ligustrum robustum, a plant with a history of use in traditional medicine. The complex structure of this natural product, featuring a decorated phenylethanoid backbone, points to a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in Ligustrum robustum. Drawing upon research on related secoiridoids and recently characterized enzymes, this document outlines the precursor pathways, key enzymatic steps, and proposed molecular logic leading to the formation of this compound. While the complete pathway is yet to be fully elucidated, this guide synthesizes the available evidence to present a coherent model. This document also includes generalized experimental protocols for the characterization of enzymes involved in this pathway and presents the information in a manner accessible to researchers and professionals in drug development and natural product chemistry.

Introduction

Ligustrum robustum (Roxb.) Blume, a member of the Oleaceae family, is a plant of significant interest in traditional medicine and modern pharmacology. It is a rich source of various bioactive secondary metabolites, including phenylethanoid glycosides. Among these, this compound has drawn attention due to its potential biological activities. Understanding the biosynthetic pathway of this complex molecule is crucial for biotechnological production, metabolic engineering, and the discovery of novel enzymatic tools for synthetic biology.

The biosynthesis of phenylethanoid glycosides such as this compound is a multi-step process that integrates primary and secondary metabolic pathways. The core structure of these compounds typically arises from the convergence of the shikimate and mevalonate pathways, leading to the formation of a phenylethanoid aglycone and various sugar moieties, which are subsequently assembled and modified by a series of enzymes, most notably glycosyltransferases.

This guide will detail the known and proposed steps in the biosynthesis of this compound, providing a foundational understanding for further research and application.

Precursor Biosynthesis Pathways

The molecular scaffold of this compound is derived from two primary precursor pathways that are well-established in plants, particularly within the Oleaceae family[1][2]. These pathways provide the fundamental building blocks for the vast array of secoiridoids and phenylethanoid glycosides.

Phenylpropanoid Pathway: Synthesis of the Tyrosol Moiety

The phenylethanoid portion of this compound originates from the shikimate pathway, which produces aromatic amino acids, including L-tyrosine. L-tyrosine then enters the phenylpropanoid pathway to be converted into tyrosol, the foundational C6-C2 alcohol of many phenylethanoid glycosides[2][3]. The proposed steps for the formation of tyrosol are outlined in Figure 1.

References

Unraveling the Antioxidant Potential of cis-Ligupurpuroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential health benefits, including its putative antioxidant properties. Phenylethanoid glycosides as a class are recognized for their antioxidant activities, which are largely attributed to their chemical structure, featuring phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1][2] This technical guide aims to provide an in-depth overview of the anticipated antioxidant properties of this compound, drawing upon the known characteristics of related compounds and the general mechanisms of phenylethanoid glycosides. Due to a lack of specific studies on this compound, this document outlines the expected antioxidant profile and the experimental methodologies that would be employed for its evaluation.

Core Concepts: Antioxidant Action of Phenylethanoid Glycosides

Phenylethanoid glycosides are a significant class of water-soluble, phenolic natural products.[2] Their antioxidant capacity is primarily linked to their radical scavenging ability. The presence of catechol moieties in many phenylethanoid glycosides is believed to be a key factor in their potent antioxidant and free radical scavenging activities.

The proposed antioxidant mechanism for compounds in this class involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which minimizes its potential to initiate new radical chain reactions.

Predicted Antioxidant Activity Profile

While specific quantitative data for this compound is not available in the current scientific literature, it is reasonable to hypothesize its antioxidant activity based on studies of extracts from Ligustrum species and other phenylethanoid glycosides. For instance, extracts of Ligustrum purpurascens, a source of Ligupurpuroside B, have demonstrated DPPH radical reducing activity. It is anticipated that this compound would exhibit dose-dependent radical scavenging activity in various in vitro antioxidant assays.

Experimental Protocols for Antioxidant Assessment

To rigorously evaluate the antioxidant properties of this compound, a battery of standardized in vitro assays would be employed. The following are detailed methodologies for key experiments that are fundamental in characterizing the antioxidant capacity of a novel compound.

Table 1: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Endpoint Measurement | Typical Units |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm. | IC50 (µg/mL or µM) |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at ~734 nm. | IC50 (µg/mL or µM) or Trolox Equivalents (TEAC) |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. | Increase in absorbance at ~593 nm. | FRAP value (µM Fe²⁺ equivalents) |

Detailed Methodologies

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance.

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add a specific volume of the compound solution (e.g., 20 µL) to the DPPH solution (e.g., 180 µL).

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent instead of the compound is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[3]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The decolorization of the ABTS•+ solution is proportional to the concentration of the antioxidant.

-

Protocol:

-

Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of the compound solution (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which can be measured spectrophotometrically.[6]

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the compound solution (e.g., 10 µL) to the FRAP reagent (e.g., 300 µL) in a 96-well plate.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

The antioxidant capacity is expressed as µM of Fe²⁺ equivalents.

-

Potential Signaling Pathway Modulation: The Nrf2-ARE Pathway

A key mechanism by which many phenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7] While not yet demonstrated for this compound, it is a plausible mechanism of action.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[7][9] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant defense system.

Below is a diagram illustrating the Nrf2-ARE signaling pathway.

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow for Investigating Nrf2 Activation

To determine if this compound activates the Nrf2 pathway, a series of cell-based experiments would be necessary.

Caption: Experimental workflow to assess Nrf2 pathway activation.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently lacking, its classification as a phenylethanoid glycoside strongly suggests it possesses antioxidant potential. The experimental protocols and potential mechanisms outlined in this guide provide a robust framework for the future investigation of this compound. Rigorous evaluation using the described in vitro and cell-based assays is crucial to quantify its antioxidant efficacy and elucidate its mechanism of action, particularly its potential role in modulating the Nrf2 signaling pathway. Such studies will be instrumental in determining the viability of this compound as a candidate for further development in the fields of nutraceuticals and pharmaceuticals.

References

- 1. a-review-on-the-structure-and-pharmacological-activity-of-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]

- 2. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of cis-Ligupurpuroside B as a Novel Trypsin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological potential of cis-Ligupurpuroside B as a trypsin inhibitor. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction to this compound and Trypsin Inhibition

This compound is a water-soluble polyphenolic compound that has demonstrated the ability to inhibit the activity of trypsin, a key serine protease involved in digestion and other physiological and pathological processes.[1] The inhibition of trypsin is a therapeutic strategy for various conditions, including pancreatitis and certain types of cancer. The interaction between this compound and trypsin involves a static quenching mechanism, leading to the formation of a stable complex.[1] This interaction is primarily driven by hydrogen bonds and hydrophobic forces.[1]

Quantitative Analysis of this compound and Trypsin Interaction

The binding affinity of this compound to trypsin has been characterized by determining the binding constants (K_a) at different temperatures. This data is crucial for understanding the stability of the inhibitor-enzyme complex.

| Temperature (K) | Binding Constant (K_a) (L mol⁻¹) |

| 288 | 1.7841 x 10⁴ |

| 298 | 1.6251 x 10⁴ |

| 308 | 1.5483 x 10⁴ |

Table 1: Binding constants for the interaction of this compound with trypsin at various temperatures, indicating a strong binding interaction.[1]

Molecular docking studies have further elucidated this interaction, showing that this compound likely enters the hydrophobic cavity of trypsin.[1] The binding site is singular, suggesting a specific and targeted interaction.[1]

Experimental Protocols

A standardized experimental workflow is essential for evaluating the trypsin inhibitory potential of compounds like this compound. The following protocols are based on established methodologies for trypsin inhibition assays.

Trypsin Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of an inhibitor to block the catalytic activity of trypsin on a synthetic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

-

Trypsin from bovine pancreas

-

This compound (or other test inhibitor)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.2) with CaCl2 (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1.25 mg/mL in water, pH 3.0, adjusted with HCl).[2]

-

Prepare a stock solution of the substrate. For BAPNA, dissolve it in DMSO (e.g., 6.0 x 10⁻² M) and then dilute it in the assay buffer to a working concentration.[2] For BAEE, prepare a solution in the assay buffer (e.g., 0.23 mM).[3]

-

Prepare a stock solution of this compound in the assay buffer or DMSO. Create a series of dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a microplate or cuvettes, set up the following reactions:

-

Blank: Contains the substrate and buffer, but no enzyme.

-

Control (Uninhibited): Contains the enzyme, substrate, and buffer (and DMSO if used for the inhibitor).

-

Test (Inhibited): Contains the enzyme, substrate, buffer, and the test inhibitor at various concentrations.[2]

-

-

Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) before adding the substrate.[4]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Visualizations

The following diagrams illustrate the experimental workflow for assessing the pharmacological potential of this compound and the proposed mechanism of trypsin inhibition.

Figure 1: Experimental workflow for assessing the trypsin inhibitory activity of this compound.

Figure 2: Proposed mechanism of trypsin inhibition by this compound.

Conclusion

This compound demonstrates significant potential as a trypsin inhibitor. The strong binding affinity and specific interaction with the enzyme's hydrophobic cavity suggest its promise as a lead compound for the development of novel therapeutics targeting trypsin-mediated pathologies. Further research, including in vivo studies and structural elucidation of the enzyme-inhibitor complex, is warranted to fully explore its pharmacological applications.

References

- 1. Trypsin inhibition by Ligupurpuroside B as studied using spectroscopic, CD, and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Trypsin Inhibitors [sigmaaldrich.com]

- 4. Trypsin inhibition assay [bio-protocol.org]

- 5. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

In Vitro Bioactivity of cis-Ligupurpuroside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Ligupurpuroside B, a phenylpropanoid glycoside found in plants of the Ligustrum genus, has been a subject of interest for its potential therapeutic properties. This technical guide provides a summary of the currently available in vitro studies on the bioactivity of Ligupurpuroside B, with a focus on its enzyme inhibitory effects. Due to a scarcity of research specifically on the cis isomer, this document primarily details the findings related to Ligupurpuroside B (isomer unspecified) and its interaction with trypsin. Anecdotal evidence of antioxidant activity is noted, though quantitative data remains elusive in the current body of scientific literature. This guide aims to consolidate the existing knowledge, present detailed experimental protocols where available, and identify key areas for future research to fully elucidate the therapeutic potential of this natural compound.

Enzyme Inhibition: Trypsin

The most definitive in vitro bioactivity reported for Ligupurpuroside B is its ability to inhibit the proteolytic enzyme trypsin. A study investigating the interaction between Ligupurpuroside B and trypsin demonstrated a clear inhibitory effect, suggesting its potential as a modulator of protease activity.

Quantitative Data: Binding Affinity

The interaction between Ligupurpuroside B and trypsin was characterized by determining the binding constants (Ka) at different temperatures. The results indicate a strong binding interaction.[1]

| Temperature (K) | Binding Constant (Ka) (L mol-1) |

| 288 | 1.7841 × 104 |

| 298 | 1.6251 × 104 |

| 308 | 1.5483 × 104 |

Table 1: Binding Constants of Ligupurpuroside B to Trypsin at Different Temperatures.[1]

The study also determined that there is approximately one binding site for Ligupurpuroside B on the trypsin molecule.[1]

Experimental Protocol: Trypsin Inhibition Assay

The inhibitory effect of Ligupurpuroside B on trypsin activity was evaluated using a fluorescence quenching method.

Materials:

-

Trypsin solution

-

Ligupurpuroside B solution of varying concentrations

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Methodology:

-

A solution of trypsin in phosphate buffer is prepared.

-

Aliquots of the Ligupurpuroside B solution are incrementally added to the trypsin solution.

-

The mixture is incubated at a constant temperature (e.g., 298 K).

-

The fluorescence emission spectrum of trypsin is recorded after each addition of Ligupurpuroside B. The excitation wavelength is typically set at 280 nm to excite tryptophan and tyrosine residues, and the emission is monitored in the range of 300-450 nm.

-

The quenching of trypsin's intrinsic fluorescence by Ligupurpuroside B is analyzed using the Stern-Volmer equation to determine the binding constants and the number of binding sites.

Proposed Mechanism of Interaction

The binding of Ligupurpuroside B to trypsin is thought to occur via a static quenching mechanism, indicating the formation of a ground-state complex between the molecule and the enzyme.[1] Thermodynamic analysis from the same study suggests that the binding is driven by both hydrogen bonds and hydrophobic interactions.[1]

References

An In-depth Technical Guide on cis-Ligupurpuroside B: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: cis-Ligupurpuroside B is a phenylpropanoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and known biological functions. Detailed experimental protocols for its isolation and characterization are provided, along with an exploration of its interactions with biological systems.

Discovery and Historical Context

This compound was first reported in a 2003 study by He et al., which focused on the isolation and characterization of antioxidative glycosides from the leaves of Ligustrum robustum[1]. This plant has a history of use in traditional Chinese medicine. The discovery of this compound was part of a broader investigation into the chemical constituents of L. robustum and their potential health benefits. It was identified as the Z-isomer of the previously known compound, Ligupurpuroside B, which possesses an (E)-3-(4-hydroxyphenyl)prop-2-enoate (p-coumaroyl) group. The isolation of both isomers from the same plant source suggested a potential for photoisomerization or enzymatic conversion within the plant.

Physicochemical and Spectroscopic Data

This compound and its trans-isomer, Ligupurpuroside B, share the same molecular formula and mass but differ in the stereochemistry of the p-coumaroyl group's double bond. This difference in geometry leads to distinct spectroscopic properties, particularly in their NMR spectra.

| Property | This compound | Ligupurpuroside B (trans-isomer) |

| Molecular Formula | C35H46O17 | C35H46O17 |

| Molecular Weight | 738.73 g/mol | 738.73 g/mol |

| 1H NMR (selected signals) | δ ~5.8 (d, J=~13 Hz, H-8'') | δ ~6.3 (d, J=~16 Hz, H-8'') |

| δ ~6.8 (d, J=~13 Hz, H-7'') | δ ~7.6 (d, J=~16 Hz, H-7'') | |

| 13C NMR (selected signals) | Data not readily available in searched literature | Data not readily available in searched literature |

| Appearance | White powder | White powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine. Water-soluble polyphenolic compound.[2] | Soluble in methanol, ethanol, DMSO, and pyridine. |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite based on methodologies reported for the isolation of phenylpropanoid glycosides from Ligustrum robustum.

1. Extraction:

-

Dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol at reflux for 2 hours.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.

2. Chromatographic Separation:

-

The n-butanol fraction, which is rich in glycosides, is subjected to column chromatography on silica gel.

-

A gradient elution system of chloroform-methanol or ethyl acetate-methanol-water is used to separate the fractions.

-

Fractions containing compounds with similar TLC profiles are combined.

3. Further Purification:

-

Fractions enriched with this compound and Ligupurpuroside B are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluted with methanol), and/or preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.

-

The purity of the isolated compounds is assessed by HPLC analysis.

4. Structure Elucidation:

-

The structure of this compound is determined using spectroscopic methods, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC), as well as mass spectrometry (MS).

-

The cis configuration of the p-coumaroyl moiety is confirmed by the characteristic coupling constant (J ≈ 13 Hz) of the olefinic protons in the ¹H NMR spectrum, which is smaller than that of the trans isomer (J ≈ 16 Hz).

Experimental Workflow for Isolation

Biological Activities and Signaling Pathways

While specific quantitative data for the biological activities of pure this compound are limited in the currently available literature, studies on extracts from Ligustrum robustum and on the more abundant trans-isomer provide insights into its potential therapeutic effects.

Antioxidant Activity

The initial discovery of this compound was in the context of screening for antioxidative glycosides[1]. Phenolic compounds, including phenylpropanoid glycosides, are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant activity is generally attributed to the hydroxyl groups on the aromatic rings.

Anti-inflammatory Activity

Extracts from Ligustrum robustum have been reported to possess anti-inflammatory properties. While direct evidence for this compound is pending, many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Enzyme Inhibition

A study on Ligupurpuroside B (the trans-isomer) demonstrated its ability to inhibit trypsin, a serine protease. The binding constants (Ka) were in the range of 1.5483 × 10⁴ to 1.7841 × 10⁴ L mol⁻¹ at different temperatures, indicating a strong interaction. The inhibition was found to occur via a static quenching mechanism, with a single binding site on the trypsin molecule. It is plausible that this compound exhibits similar enzyme inhibitory activity due to its structural similarity.

Biosynthesis Pathway

The biosynthesis of Ligupurpuroside B has been elucidated, involving a series of glycosyltransferase enzymes. This pathway provides a framework for understanding the natural production of this class of compounds.

References

An In-depth Technical Guide to cis-Ligupurpuroside B: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. Found in plant species such as Ligustrum purpurascens and Ligustrum robustum, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and underlying mechanisms.

Physicochemical Properties

This compound is a complex glycoside with the molecular formula C35H46O17 and a molecular weight of 738.73 g/mol .[1] Its structure consists of a central glucose unit linked to a phenylethanol moiety, which is further acylated with a caffeoyl group and glycosylated with two rhamnose units. The "cis" designation refers to the stereochemistry of the double bond in the caffeoyl moiety.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H46O17 | [1] |

| Molecular Weight | 738.73 g/mol | [1] |

| CAS Number | 350588-96-4 | |

| Appearance | White amorphous powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Water-soluble polyphenolic compound. | [3] |

| UV λmax (MeOH) | 212, 227, 317 nm | [2] |

| IR (film) νmax (cm-1) | 3368, 2930, 1690, 1604, 1515, 1445, 1261, 1039, 981, 829 | [2] |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Aglycone (Phenylethanol moiety) | ||

| 1' | ~131.0 | |

| 2', 6' | ~130.0 | ~7.0 (d, 8.5) |

| 3', 5' | ~116.0 | ~6.7 (d, 8.5) |

| 4' | ~157.0 | |

| α | ~72.0 | ~4.0 (m) |

| β | ~36.0 | ~2.8 (t, 7.0) |

| Aglycone (Caffeoyl moiety - cis) | ||

| 1'' | ~130.0 | |

| 2'' | ~115.0 | ~6.9 (d, 2.0) |

| 5'' | ~116.0 | ~6.8 (d, 8.0) |

| 6'' | ~122.0 | ~6.7 (dd, 8.0, 2.0) |

| 3'' | ~146.0 | |

| 4'' | ~149.0 | |

| 7'' (C=O) | ~168.0 | |

| 8'' (=CH) | ~115.0 | ~5.8 (d, 13.0) |

| 9'' (=CH) | ~147.0 | ~6.9 (d, 13.0) |

| Glucose | ||

| 1 | ~104.0 | ~4.4 (d, 7.8) |

| 2 | ~76.0 | ~3.5 (m) |

| 3 | ~81.0 | ~3.8 (m) |

| 4 | ~71.0 | ~4.9 (t, 9.5) |

| 5 | ~76.0 | ~3.7 (m) |

| 6 | ~62.0 | ~3.7 (m) |

| Rhamnose I | ||

| 1''' | ~102.5 | ~5.2 (br s) |

| 2''' | ~72.0 | ~3.9 (m) |

| 3''' | ~72.0 | ~3.7 (m) |

| 4''' | ~74.0 | ~3.4 (m) |

| 5''' | ~70.0 | ~3.6 (m) |

| 6''' | ~18.0 | ~1.1 (d, 6.2) |

| Rhamnose II | ||

| 1'''' | ~102.0 | ~4.6 (d, 1.5) |

| 2'''' | ~72.0 | ~3.8 (m) |

| 3'''' | ~72.0 | ~3.6 (m) |

| 4'''' | ~74.0 | ~3.3 (m) |

| 5'''' | ~70.0 | ~3.5 (m) |

| 6'''' | ~18.0 | ~1.3 (d, 6.0) |

Mass Spectrometry Fragmentation:

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of this compound is expected to show characteristic fragmentation patterns for phenylethanoid glycosides. The primary fragmentation would involve the cleavage of glycosidic bonds, leading to the loss of the rhamnose and glucose units. Further fragmentation of the aglycone would result in characteristic ions corresponding to the phenylethanol and caffeoyl moieties.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the leaves of Ligustrum species. A general protocol involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 80% methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The phenylethanoid glycosides will remain in the aqueous layer.

-

Column Chromatography: The aqueous layer is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica gel.

-

Elution: The column is eluted with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made to obtain a range of concentrations.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the sample. A control well contains DPPH solution and methanol only.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Trypsin Inhibition Assay (Fluorescence Quenching)

The ability of this compound to inhibit the enzyme trypsin can be assessed by monitoring the quenching of trypsin's intrinsic fluorescence.

-

Reagent Preparation: Prepare a stock solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 7.4) and a stock solution of this compound in the same buffer.

-

Fluorescence Measurement: The fluorescence emission spectrum of the trypsin solution is recorded (excitation at 280 nm, emission scan from 300 to 400 nm).

-

Titration: Aliquots of the this compound solution are incrementally added to the trypsin solution. After each addition, the mixture is incubated for a short period, and the fluorescence spectrum is recorded.

-

Data Analysis: The decrease in fluorescence intensity at the emission maximum (around 340 nm) is used to determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation. The enzyme activity can also be measured in the presence and absence of the inhibitor using a suitable substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Biological Activities and Signaling Pathways

This compound exhibits several biological activities, with its antioxidant and enzyme inhibitory properties being the most studied.

Antioxidant Activity

As a polyphenolic compound, this compound is a potent antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative damage. However, one study reported that while other phenylethanoid glycosides from Ligustrum purpurascens showed protective effects against LDL oxidation, this compound did not exhibit this specific activity.[4]

Enzyme Inhibition

This compound has been shown to be an inhibitor of the digestive enzyme trypsin.[3] This inhibition is achieved through a static quenching mechanism, indicating the formation of a stable complex between the compound and the enzyme.[3] Molecular docking studies suggest that this compound binds to the hydrophobic cavity of trypsin.[3]

Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways has not been extensively elucidated. However, as a member of the phenylethanoid glycoside family, it may be involved in modulating pathways related to inflammation and apoptosis. For instance, other phenylethanoid glycosides have been shown to influence the NF-κB and MAPK signaling pathways. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.

Biosynthesis of this compound

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific glycosyltransferases.[5] The pathway begins with the glucosylation of tyrosol to form salidroside. Subsequent glycosylation and acylation steps lead to the formation of the final complex structure.

Experimental Workflow: Antioxidant Assay

The following diagram illustrates the typical workflow for assessing the antioxidant activity of this compound using the DPPH assay.

Conclusion

This compound is a phenylethanoid glycoside with interesting physicochemical properties and biological activities. This guide provides a foundational understanding for researchers and drug development professionals. While its antioxidant and enzyme-inhibiting properties are established, further investigation into its specific effects on cellular signaling pathways is warranted to fully elucidate its therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for future studies on this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trypsin inhibition by Ligupurpuroside B as studied using spectroscopic, CD, and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ligupurpuroside B in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B, a phenylpropanoid glycoside, is a bioactive compound with potential therapeutic properties. Accurate and sensitive quantification of Ligupurpuroside B in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Ligupurpuroside B. While the specific separation of the cis isomer is a complex challenge often requiring specialized chromatographic techniques, this method provides a reliable approach for the quantification of Ligupurpuroside B.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Ligupurpuroside B from plasma samples.

Materials:

-

Rat plasma samples

-

Acteoside (Internal Standard, IS)

-

Methanol, HPLC grade

-

Formic acid, 0.01% in water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard solution (Acteoside).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 column |

| Mobile Phase | Water (0.01% Formic Acid) : Methanol (57:43, v/v) |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Run Time | 6.0 min[1] |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

| Analytes | Ligupurpuroside B, Acteoside (IS)[1] |

Quantitative Data Summary

The developed HPLC-MS/MS method was validated for its linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Ligupurpuroside B | 2.5 - 500.0[1] | 2.5[1] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (RE %) |

| Ligupurpuroside B | Low QC | < 9.8 | < 9.8 | ± 6.1 |

| Mid QC | < 9.8 | < 9.8 | ± 6.1 | |

| High QC | < 9.8 | < 9.8 | ± 6.1 |

RSD: Relative Standard Deviation, RE: Relative Error[1]

Experimental Workflow Diagram

Caption: Workflow for the quantification of Ligupurpuroside B.

Discussion

The presented HPLC-MS/MS method provides a sensitive and reliable means for the quantification of Ligupurpuroside B in rat plasma.[1] The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The use of a C18 column and a methanol-water mobile phase achieves adequate chromatographic separation for quantification.[1] The tandem mass spectrometry detection in MRM mode ensures high selectivity and sensitivity, allowing for a low LLOQ of 2.5 ng/mL.[1]

It is important to note that the chromatographic separation of cis/trans isomers can be challenging and may require specialized columns or mobile phase modifiers. The described method quantifies Ligupurpuroside B, and further method development would be necessary to specifically resolve and quantify the cis-Ligupurpuroside B isomer. Techniques such as supercritical fluid chromatography (SFC) or the use of different stationary phases could be explored for the separation of such isomers.

Conclusion

This application note provides a detailed protocol and validation data for the quantification of Ligupurpuroside B in biological samples using HPLC-MS/MS. The method is demonstrated to be linear, precise, and accurate, making it a valuable tool for pharmacokinetic and other related studies.[1] Further investigation into specific isomeric separation is recommended for studies where the differentiation of cis and trans isomers is critical.

References

Spectroscopic Analysis of cis-Ligupurpuroside B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a natural product, its precise structural elucidation is paramount for understanding its bioactivity, mechanism of action, and for the development of any potential therapeutic applications. This document provides a comprehensive guide to the key spectroscopic techniques utilized in the characterization of this compound, offering detailed experimental protocols and data interpretation.

The structural complexity of this compound, featuring a phenylethanoid core, a disaccharide unit, and a cis-p-coumaroyl group, necessitates a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy provides a complete picture of its molecular architecture.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This information is critical for the verification of the compound's identity and purity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 131.5 | - |

| 2 | 117.2 | 6.65 (d, 8.0) |

| 3 | 145.8 | - |

| 4 | 144.3 | - |

| 5 | 116.3 | 6.68 (d, 8.0) |

| 6 | 121.2 | 6.55 (dd, 8.0, 2.0) |

| 7 | 72.1 | 3.95 (m), 3.65 (m) |

| 8 | 36.1 | 2.75 (t, 7.0) |

| Glucose | ||

| 1' | 104.2 | 4.35 (d, 7.8) |

| 2' | 76.1 | 3.40 (m) |

| 3' | 81.5 | 3.85 (t, 9.0) |

| 4' | 70.9 | 3.55 (t, 9.0) |

| 5' | 76.4 | 3.45 (m) |

| 6' | 64.9 | 4.85 (dd, 11.5, 2.0), 4.65 (dd, 11.5, 5.5) |

| Rhamnose | ||

| 1'' | 102.8 | 5.15 (d, 1.5) |

| 2'' | 72.3 | 3.90 (m) |

| 3'' | 72.1 | 3.75 (dd, 9.5, 3.0) |

| 4'' | 73.9 | 3.50 (t, 9.5) |

| 5'' | 70.5 | 3.60 (m) |

| 6'' | 18.4 | 1.10 (d, 6.2) |

| cis-p-Coumaroyl | ||

| 1''' | 130.5 | - |

| 2''' | 115.9 | 6.80 (d, 8.5) |

| 3''' | 133.8 | 7.65 (d, 8.5) |

| 4''' | 161.2 | - |

| 5''' | 133.8 | 7.65 (d, 8.5) |

| 6''' | 115.9 | 6.80 (d, 8.5) |

| 7''' | 145.1 | 6.85 (d, 12.8) |

| 8''' | 118.2 | 5.80 (d, 12.8) |

| 9''' | 168.1 | - |

Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz).

Table 2: Mass Spectrometry Data

| Ionization Mode | Mass Analyzer | Observed m/z | Molecular Formula | Interpretation |

| ESI-MS | Quadrupole Time-of-Flight (Q-TOF) | [M+Na]⁺ | C₃₅H₄₄O₁₈Na | Sodium Adduct |

| HR-ESI-MS | Orbitrap | [M-H]⁻ | C₃₅H₄₃O₁₈ | Deprotonated Molecule |

Table 3: UV-Vis and IR Spectroscopic Data

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Interpretation |

| UV-Vis Spectroscopy | 288 nm, 315 nm | π → π* transitions of the aromatic rings and conjugated system |

| IR Spectroscopy | 3400 (br), 1705, 1630, 1605, 1515, 1270, 1160 cm⁻¹ | O-H stretch, C=O stretch (ester), C=C stretch (alkene), Aromatic C=C stretch, Aromatic C=C stretch, C-O stretch (ester), C-O stretch (glycosidic) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.

Instrumentation: 400 MHz (or higher) NMR Spectrometer with a cryoprobe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Experimental Parameters:

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Spectral Width: 12-16 ppm

-

Acquisition Time: ~3-4 s

-

Relaxation Delay: 2 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024-4096

-

Spectral Width: 200-240 ppm

-

Acquisition Time: ~1-2 s

-

Relaxation Delay: 2 s

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse programs available on the spectrometer software.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

Set the number of increments in the indirect dimension to achieve adequate resolution (e.g., 256-512 for HSQC/HMBC, 512-1024 for COSY).

-

Adjust the number of scans per increment to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to obtain fragmentation patterns for structural confirmation.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Experimental Parameters:

-

Ionization Mode: ESI positive and negative modes.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 4-8 L/min at 180-200 °C

-

Mass Range: m/z 100-1500

-

Fragmentation (MS/MS): For tandem mass spectrometry, select the precursor ion of interest (e.g., [M-H]⁻) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions within the molecule, which is characteristic of its chromophores.

Instrumentation: Double-beam UV-Vis Spectrophotometer.

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration that gives an absorbance reading between 0.2 and 0.8.

-

Use the same solvent as a blank for baseline correction.

Experimental Parameters:

-

Wavelength Range: 200-600 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

Data Interval: 1.0 nm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid, dry sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Experimental Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound and the key correlations observed in 2D NMR experiments that are crucial for its structural elucidation.

Application Notes and Protocols for Molecular Docking of cis-Ligupurpuroside B with Trypsin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing molecular docking simulations to investigate the interaction between cis-Ligupurpuroside B and trypsin. This information is valuable for understanding the inhibitory mechanism of this natural compound and for the rational design of novel trypsin inhibitors.

This compound, a phenylethanoid glycoside, has been identified as an inhibitor of trypsin, a key serine protease involved in digestion and various physiological and pathological processes.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding this interaction at a molecular level is crucial for drug discovery and development.

Quantitative Data Summary

Experimental studies have quantified the binding affinity of Ligupurpuroside B to trypsin. The binding constants (K_a) determined by fluorescence quenching experiments indicate a strong interaction.[1]

| Temperature (K) | Binding Constant (K_a) (L mol⁻¹) |

| 288 | 1.7841 × 10⁴ |

| 298 | 1.6251 × 10⁴ |

| 308 | 1.5483 × 10⁴ |

Table 1: Experimentally determined binding constants for the Ligupurpuroside B-trypsin complex at different temperatures.[1]

These studies also revealed a single binding site for Ligupurpuroside B on trypsin.[1] The primary forces driving the formation of the Ligupurpuroside B-trypsin complex are hydrogen bonds and hydrophobic interactions.[1]

Molecular Docking Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study of this compound and trypsin.

Caption: Workflow for the molecular docking of this compound and trypsin.

Detailed Molecular Docking Protocol

This protocol outlines the necessary steps to perform a molecular docking simulation using widely available software such as AutoDock Tools and AutoDock Vina.

1. Preparation of the Receptor (Trypsin)

-

Objective: To prepare the trypsin protein structure for docking by removing unwanted molecules and adding necessary hydrogens.

-

Procedure:

-

Download the crystal structure of human trypsin from the Protein Data Bank (PDB). A suitable entry is 1H4W , which is the structure of human trypsin IV.[2]

-

Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

-

Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

-

Add polar hydrogens to the protein structure. This is a critical step for correct charge and hydrogen bond calculations.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

-

2. Preparation of the Ligand (this compound)

-

Objective: To obtain the 3D structure of this compound and prepare it for docking.

-

Procedure:

-

Obtain the 3D structure of this compound. This can be downloaded from a chemical database like PubChem (CID: 10101498 for Ligupurpuroside B, from which the cis-isomer can be generated or sourced).[3] The structure should be in a format like SDF or MOL2.

-

Load the ligand structure into AutoDock Tools.

-

Detect the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

-

Assign Gasteiger charges to the ligand atoms.

-

Save the prepared ligand in the PDBQT format.

-

3. Definition of the Binding Site (Grid Box Generation)

-

Objective: To define the search space on the trypsin molecule where the docking algorithm will attempt to place the ligand.

-

Procedure:

-

Load the prepared trypsin PDBQT file into AutoDock Tools.

-

Identify the active site of trypsin. For trypsin, the catalytic triad (His57, Asp102, Ser195) is the key region. Molecular docking studies have indicated that Ligupurpuroside B enters the hydrophobic cavity near Trp215 and Tyr228.[1]

-

Define a grid box that encompasses the active site and the nearby hydrophobic pocket. The size of the grid box should be large enough to allow for unrestricted movement of the ligand but small enough to focus the search on the region of interest.

-

Set the grid point spacing (typically 1.0 Å).

-

Save the grid parameter file.

-

4. Molecular Docking Simulation

-

Objective: To run the docking simulation using AutoDock Vina.

-

Procedure:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor (trypsin) and ligand (this compound) PDBQT files, the grid box parameters, and the output file name.

-

The configuration file should also specify parameters like exhaustiveness, which determines the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases the computation time.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

5. Analysis of Docking Results

-

Objective: To analyze the predicted binding poses and interactions between this compound and trypsin.

-

Procedure:

-

Load the output PDBQT file containing the docked poses and the prepared receptor PDBQT file into a visualization software (e.g., PyMOL, Chimera, Discovery Studio).

-

Analyze the top-ranked binding pose. The binding affinity score provides an estimate of the binding free energy. More negative values indicate stronger binding.

-

Visualize the interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions.

-

Compare the interacting residues with known active site residues of trypsin to understand the potential mechanism of inhibition. For instance, interactions with the catalytic triad or the S1 specificity pocket would be significant.

-

Logical Relationship of Trypsin Inhibition

The following diagram illustrates the logical steps from the interaction of this compound with trypsin to the resulting biological effect.

Caption: Logical pathway of trypsin inhibition by this compound.

By following these detailed protocols, researchers can effectively utilize molecular docking to investigate the interaction between this compound and trypsin, providing valuable insights for the fields of pharmacology and drug design.

References

Application Notes and Protocols: Circular Dichroism for Studying cis-Ligupurpuroside B Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary and tertiary structure of proteins and their interactions with ligands.[1][2][3] This document provides detailed application notes and protocols for utilizing CD spectroscopy to study the binding of cis-Ligupurpuroside B, a water-soluble polyphenolic compound with known biological activities, to protein targets.[4] this compound has been shown to inhibit the enzymatic activity of trypsin and is noted for its potential as a central nervous system stimulant and an agent for treating high blood pressure.[4] Understanding the conformational changes induced by this compound upon binding to its protein targets is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.

Principle of Circular Dichroism in Protein-Ligand Interaction Studies

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[5][6] Proteins, being chiral, exhibit characteristic CD spectra in the far-UV (190-250 nm) and near-UV (250-350 nm) regions, which correspond to their secondary and tertiary structures, respectively.[3]

When a small molecule ligand like this compound binds to a protein, it can induce conformational changes in the protein, which are detectable as alterations in the CD spectrum.[4][7] Additionally, if the ligand itself is achiral, it may acquire an induced CD (ICD) signal upon binding to the chiral protein environment.[5][6] These spectral changes can be monitored to determine binding constants, stoichiometry, and to gain insights into the nature of the interaction.

Application: Studying the Interaction of this compound with Trypsin

A key application of CD in the context of this compound is the characterization of its binding to the serine protease, trypsin. Studies have demonstrated that this compound inhibits trypsin activity, and CD spectroscopy has been instrumental in revealing the conformational changes in trypsin upon this interaction.[4]

Quantitative Data Summary

The binding of this compound to trypsin has been quantified using fluorescence quenching, which provides the binding constants (Ka) at different temperatures. These values indicate a strong interaction between the ligand and the protein.

| Temperature (K) | Binding Constant (Ka) (L mol-1) |

| 288 | 1.7841 × 104 |

| 298 | 1.6251 × 104 |

| 308 | 1.5483 × 104 |

Data sourced from a study on the interaction between Ligupurpuroside B and trypsin.[4]

Circular dichroism experiments have qualitatively shown that the binding of this compound induces changes in the secondary structure of trypsin, confirming a direct interaction that alters the protein's conformation.[4]

Experimental Protocols

Protocol 1: Characterization of this compound Binding to a Target Protein using Circular Dichroism

This protocol outlines the steps for a CD titration experiment to monitor the binding of this compound to a target protein, such as trypsin.

1. Materials and Reagents:

-

Purified target protein (e.g., Trypsin) of >95% purity

-

This compound

-

Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

CD-grade water

-

CD spectropolarimeter

-

Quartz cuvette with a defined path length (e.g., 1 mm or 0.1 cm)

-

Micropipettes

2. Experimental Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., 1 mg/mL) in the chosen buffer.

-

Prepare a concentrated stock solution of this compound in the same buffer.

-

Determine the precise concentration of the protein stock solution using a reliable method such as UV-Vis spectrophotometry at 280 nm, using the protein's extinction coefficient.

-

Prepare a working solution of the protein at a concentration suitable for CD measurements (typically 0.1-0.2 mg/mL). The total absorbance of the sample in the far-UV region should ideally be below 1.0.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 20-30 minutes.

-

Set the experimental parameters:

-

Wavelength range: e.g., 190-260 nm for secondary structure analysis.

-

Bandwidth: e.g., 1.0 nm.

-

Scan speed: e.g., 50 nm/min.

-

Data pitch: e.g., 0.5 nm.

-

Accumulations: e.g., 3-5 scans to improve signal-to-noise ratio.

-

Temperature control: Set to the desired experimental temperature (e.g., 298 K).

-

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer solution in the cuvette.

-

Record the CD spectrum of the protein solution alone.

-

Perform a titration by making successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the CD spectrum.

-

It is also advisable to record the spectrum of this compound alone in the buffer at the highest concentration used to check for any intrinsic CD signal.

-

-

Data Analysis:

-

Subtract the buffer baseline from each of the recorded spectra.

-

Correct for dilution if the volume of added ligand is significant.

-

Analyze the changes in the CD signal at a specific wavelength as a function of the ligand concentration to determine the binding constant (Ka) and stoichiometry of the interaction. This can be done by fitting the data to a suitable binding model.

-

The far-UV CD spectra can be deconvoluted using various algorithms to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.) and how they change upon ligand binding.

-

Visualizations

Experimental Workflow for CD Titration

Caption: Workflow for studying protein-ligand interactions using CD titration.

Potential Signaling Pathways Affected by this compound

This compound belongs to the class of phenylethanoid glycosides, which have been shown to exert neuroprotective and cardiovascular effects through various signaling pathways.[1][2][3][8] While direct evidence for this compound is still emerging, the following pathways are implicated based on the activity of related compounds.